molecular formula C16H16O3 B8352139 4-(4-Phenylphenoxy)butanoic acid

4-(4-Phenylphenoxy)butanoic acid

Cat. No. B8352139
M. Wt: 256.30 g/mol
InChI Key: ZQFHIDVJQIJJQT-UHFFFAOYSA-N
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Patent
US05665777

Procedure details

A suspension in 1:1 dioxane/water (70 mL) of 4-(4-phenylphenoxy)butanoic acid ethyl ester (10.29 g, 36 mmol), prepared as in step 1, and lithium hydroxide hydrate (2.05 g, 49 mmol) was heated at reflux for 18 hours. Dioxane (35 mL) was then added and an additional 2.0 equivalents of lithium hydroxide hydrate was added four hours later. The reaction mixture was heated at reflux for two more hours, then was cooled to ambient temperature and concentrated in vacuo. The resulting white solids were shaken with ethyl ether and aqueous 1M NaOH and the residual solid (4-(4-phenylphenoxy)butyric acid, 3.53 g) was filtered off. The organic phase was discarded and the aqueous phase was acidified with concentrated HCl. The aqueous phase was extracted with ethyl acetate. The ethyl acetate extracts were dried over MgSO4, filtered, and concentrated in vacuo to give an additional 6.25 g of 4-(4-phenylphenoxy)butanoic acid.
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
10.29 g
Type
reactant
Reaction Step One
Name
lithium hydroxide hydrate
Quantity
2.05 g
Type
reactant
Reaction Step One
Name
lithium hydroxide hydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O1CCOCC1.O.C([O:10][C:11](=[O:28])[CH2:12][CH2:13][CH2:14][O:15][C:16]1[CH:21]=[CH:20][C:19]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)=[CH:18][CH:17]=1)C.O.[OH-].[Li+]>O1CCOCC1>[C:22]1([C:19]2[CH:20]=[CH:21][C:16]([O:15][CH2:14][CH2:13][CH2:12][C:11]([OH:28])=[O:10])=[CH:17][CH:18]=2)[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=1 |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
70 mL
Type
reactant
Smiles
O1CCOCC1.O
Name
Quantity
10.29 g
Type
reactant
Smiles
C(C)OC(CCCOC1=CC=C(C=C1)C1=CC=CC=C1)=O
Name
lithium hydroxide hydrate
Quantity
2.05 g
Type
reactant
Smiles
O.[OH-].[Li+]
Step Two
Name
lithium hydroxide hydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.[OH-].[Li+]
Step Three
Name
Quantity
35 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting white solids were shaken with ethyl ether and aqueous 1M NaOH
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for two more hours
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
the residual solid (4-(4-phenylphenoxy)butyric acid, 3.53 g) was filtered off
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate extracts were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC=C(OCCCC(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.25 g
YIELD: CALCULATEDPERCENTYIELD 67.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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